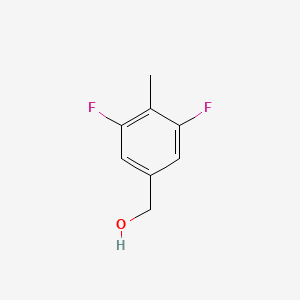

3,5-Difluoro-4-methylbenzyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3,5-difluoro-4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZGPFNDJKYPCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,5-Difluoro-4-methylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluoro-4-methylbenzyl alcohol is a key building block in medicinal chemistry and materials science, finding application in the synthesis of a variety of complex molecules. Its specific substitution pattern, featuring two fluorine atoms meta to a methyl group and a hydroxymethyl group, imparts unique electronic and conformational properties to the parent molecule. This guide provides a comprehensive overview of a practical and efficient synthetic pathway to this compound, starting from readily available starting materials. We will delve into the strategic considerations for each synthetic step, provide detailed experimental protocols for analogous transformations, and discuss the underlying chemical principles that govern these reactions.

Introduction

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. The high electronegativity and small size of fluorine can lead to enhanced metabolic stability, increased binding affinity to biological targets, and altered lipophilicity. The 3,5-difluoro substitution pattern, in particular, can enforce specific molecular conformations and modulate the acidity of nearby functional groups. When combined with a methyl group, the resulting scaffold offers a versatile platform for further chemical modifications. This guide will focus on a logical and robust synthetic route to this compound, a valuable intermediate for the development of novel pharmaceuticals and functional materials.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound suggests a few potential disconnection points. The most straightforward approach involves the reduction of the corresponding aldehyde or carboxylic acid. This, in turn, can be synthesized from a suitable halogenated precursor via formylation or carboxylation. A plausible starting material is 1-bromo-3,5-difluorobenzene, which is commercially available. The key challenge lies in the selective introduction of the methyl group at the 4-position and the subsequent installation of the hydroxymethyl group.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

Based on the retrosynthetic analysis and available literature on analogous transformations, a viable synthetic pathway is proposed, starting from 1-bromo-3,5-difluorobenzene.

Caption: Proposed synthetic pathway to this compound.

This multi-step synthesis involves:

-

Directed ortho-metalation and methylation of 1-bromo-3,5-difluorobenzene to introduce the methyl group and form 4-bromo-2,6-difluorotoluene.

-

Lithium-halogen exchange followed by formylation of 4-bromo-2,6-difluorotoluene to yield 3,5-difluoro-4-methylbenzaldehyde.

-

Reduction of the aldehyde to the target benzyl alcohol.

Detailed Experimental Protocols and Discussion

Step 1: Synthesis of 4-Bromo-2,6-difluorotoluene

The introduction of a methyl group ortho to a bromine atom in a difluorinated benzene ring can be achieved through a directed ortho-metalation strategy. The fluorine atoms activate the adjacent protons, making them susceptible to deprotonation by a strong base like lithium diisopropylamide (LDA). The resulting aryllithium species can then be quenched with an electrophile, such as methyl iodide, to install the methyl group. A patent (CN103951688A) describes a similar transformation for the synthesis of 3,5-difluoro-4-methyl phenylboronic acid, where the initial step is the synthesis of 4-bromo-2,6-difluorotoluene[1].

Representative Protocol (based on CN103951688A):

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C.

-

n-Butyllithium (n-BuLi) in hexanes is added dropwise to the stirred solution, and the mixture is stirred for 30 minutes to generate lithium diisopropylamide (LDA).

-

A solution of 1-bromo-3,5-difluorobenzene in anhydrous THF is then added dropwise at -78 °C.

-

After stirring for 2 hours at this temperature, methyl iodide (MeI) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 4-bromo-2,6-difluorotoluene.

Causality Behind Experimental Choices:

-

LDA as the base: LDA is a strong, non-nucleophilic base, which is ideal for deprotonation without competing nucleophilic attack on the starting material.

-

Low temperature (-78 °C): The reaction is carried out at low temperature to control the reactivity of the organolithium intermediates and prevent side reactions, such as benzyne formation.

-

Anhydrous conditions: Organolithium reagents are highly reactive towards water and other protic sources. Therefore, the use of anhydrous solvents and a nitrogen atmosphere is crucial for the success of the reaction.

| Reactant/Reagent | Molar Ratio | Purpose |

| 1-Bromo-3,5-difluorobenzene | 1.0 | Starting material |

| Diisopropylamine | 1.1 | Precursor for LDA |

| n-Butyllithium | 1.1 | To generate LDA |

| Methyl Iodide | 1.2 | Methyl source |

| Tetrahydrofuran (THF) | - | Anhydrous solvent |

Step 2: Synthesis of 3,5-Difluoro-4-methylbenzaldehyde

The conversion of the bromoarene to the corresponding aldehyde can be achieved via a lithium-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). This is a well-established method for the synthesis of aldehydes.

Representative Protocol (based on general procedures for formylation of aryl halides):

-

To a solution of 4-bromo-2,6-difluorotoluene in anhydrous THF at -78 °C under a nitrogen atmosphere, a solution of n-butyllithium in hexanes is added dropwise.

-

The resulting solution is stirred at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Anhydrous N,N-dimethylformamide (DMF) is then added dropwise, and the reaction mixture is stirred at -78 °C for an additional 2 hours.

-

The reaction is allowed to warm to room temperature and then quenched by the addition of 1 M hydrochloric acid.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude aldehyde is purified by flash column chromatography.

Causality Behind Experimental Choices:

-

n-Butyllithium: A strong organolithium base that readily undergoes lithium-halogen exchange with aryl bromides at low temperatures.

-

DMF as formylating agent: DMF is a common and effective electrophile for introducing a formyl group onto an organolithium species.

-

Acidic workup: The acidic workup is necessary to hydrolyze the intermediate hemiaminal formed after the addition of the aryllithium to DMF, yielding the final aldehyde.

| Reactant/Reagent | Molar Ratio | Purpose |

| 4-Bromo-2,6-difluorotoluene | 1.0 | Starting material |

| n-Butyllithium | 1.1 | For lithium-halogen exchange |

| N,N-Dimethylformamide (DMF) | 1.2 | Formylating agent |

| Tetrahydrofuran (THF) | - | Anhydrous solvent |

Step 3: Synthesis of this compound

The final step is the reduction of the aldehyde to the primary alcohol. This is a standard and high-yielding transformation that can be accomplished using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is well-suited for this purpose.

Representative Protocol:

-

To a stirred solution of 3,5-difluoro-4-methylbenzaldehyde in methanol at 0 °C, sodium borohydride is added portion-wise.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Causality Behind Experimental Choices:

-

Sodium borohydride: A mild and selective reducing agent that efficiently reduces aldehydes to primary alcohols without affecting other functional groups that might be present.

-

Methanol as solvent: A common protic solvent for sodium borohydride reductions.

| Reactant/Reagent | Molar Ratio | Purpose |

| 3,5-Difluoro-4-methylbenzaldehyde | 1.0 | Starting material |

| Sodium Borohydride | 1.1-1.5 | Reducing agent |

| Methanol | - | Solvent |

Alternative Synthetic Approaches

While the proposed pathway is robust, other strategies could also be employed. For instance, one could consider a Grignard-based approach.

Caption: Alternative Grignard-based synthetic pathway.

This alternative involves the formation of a Grignard reagent from 4-bromo-2,6-difluorotoluene, followed by a reaction with formaldehyde. However, the formation of Grignard reagents from electron-deficient aryl halides can sometimes be challenging.

Another possibility is the direct carboxylation of the aryllithium species derived from 4-bromo-2,6-difluorotoluene by quenching with carbon dioxide (dry ice) to form 3,5-difluoro-4-methylbenzoic acid. This carboxylic acid can then be reduced to the target benzyl alcohol using stronger reducing agents like lithium aluminum hydride (LiAlH₄) or by borane reduction.

Conclusion

The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from 1-bromo-3,5-difluorobenzene. The key transformations involve a directed ortho-metalation/methylation, a lithium-halogen exchange/formylation, and a final reduction of the aldehyde. This guide provides a detailed framework for researchers to approach the synthesis of this valuable building block, emphasizing the rationale behind the chosen synthetic strategy and experimental conditions. The presented protocols, based on well-established chemical transformations, offer a reliable foundation for the successful preparation of this compound in a laboratory setting.

References

-

A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. [Link]

- CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

- CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.

-

Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. ResearchGate. [Link]

-

Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. Pendidikan Kimia. [Link]

Sources

Introduction: The Strategic Role of Fluorine in Modulating Benzyl Alcohol Reactivity

An In-Depth Technical Guide to the Reactivity of Fluorinated Benzyl Alcohols for Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Fluorinated benzyl alcohols, in particular, serve as critical building blocks in the synthesis of a wide array of pharmaceuticals. The presence of the highly electronegative fluorine atom profoundly alters the electron distribution, acidity, and conformational preferences of the benzyl alcohol scaffold, thereby modulating its reactivity in fundamental organic transformations.[3][4]

This guide provides a detailed exploration of the reactivity of fluorinated benzyl alcohols, moving beyond simple procedural descriptions to elucidate the underlying mechanistic principles. As a senior application scientist, the focus here is on the causality behind experimental choices, offering field-proven insights into how fluorine substitution can be strategically leveraged to control reaction outcomes. We will delve into key transformations—oxidation, nucleophilic substitution, and C-H functionalization—providing validated protocols and a mechanistic framework to empower researchers in their synthetic endeavors.

Oxidation: The Impact of Fluorine on the Synthesis of Fluorinated Benzaldehydes

The oxidation of benzyl alcohols to their corresponding aldehydes is a foundational reaction in organic synthesis. The introduction of fluorine atoms to the aromatic ring significantly influences this process. The strong electron-withdrawing nature of fluorine can affect the stability of intermediates and the overall reaction kinetics. For instance, while numerous methods exist, the Swern oxidation remains a robust and widely adopted protocol due to its mild conditions and high selectivity, effectively avoiding over-oxidation to the carboxylic acid.[5][6]

The mechanism proceeds via an alkoxysulfonium intermediate, where the rate-determining step is the deprotonation at the benzylic carbon by a hindered base like triethylamine (TEA).[7][8] Fluorine substituents, by inductively withdrawing electron density, can subtly alter the acidity of the benzylic proton and the stability of the transition state.

Mechanism of Swern Oxidation

The reaction is initiated by the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form the electrophilic chlorodimethylsulfonium salt. This species reacts with the benzyl alcohol to form a key alkoxysulfonium salt. Subsequent deprotonation by triethylamine (TEA) generates an ylide, which undergoes an intramolecular syn-elimination to yield the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[6][9]

Caption: Generalized workflow for the Swern oxidation of a fluorinated benzyl alcohol.

Detailed Experimental Protocol: Swern Oxidation of 4-Fluorobenzyl Alcohol

This protocol provides a self-validating system for the clean and efficient oxidation of a representative fluorinated benzyl alcohol.

-

Apparatus Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, 10 mL) to a flame-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Activator Addition: Slowly add oxalyl chloride (1.0 mL, 11.8 mmol) to the stirred DCM.

-

DMSO Addition: In a separate dry flask, dissolve dimethyl sulfoxide (DMSO, 1.7 mL, 23.6 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature does not exceed -60 °C. Stir for 15 minutes.

-

Substrate Addition: Dissolve 4-fluorobenzyl alcohol (1.0 g, 7.9 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30 minutes.

-

Base Quench: Add triethylamine (TEA, 5.5 mL, 39.5 mmol) dropwise to the reaction mixture. The formation of a thick white precipitate is expected.

-

Warm-up and Workup: After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature. Add water (20 mL) and transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by silica gel chromatography (eluent: 10% ethyl acetate in hexanes) to yield pure 4-fluorobenzaldehyde.

| Oxidation Method | Key Reagents | Typical Conditions | Advantages/Disadvantages |

| Swern Oxidation | DMSO, Oxalyl Chloride, TEA | -78 °C to RT, Anhydrous | Pro: High selectivity, mild. Con: Requires low temp, stoichiometric waste.[5] |

| PCC Oxidation | Pyridinium Chlorochromate | RT, DCM | Pro: Simple setup. Con: Cr(VI) is toxic, can be acidic. |

| Peroxymonosulfate | Peroxymonosulfate (PMS), Catalyst (e.g., CNTs) | 50 °C, Aqueous MeCN | Pro: Uses a cheaper, more stable oxidant. Con: Catalyst may be required for good yields.[10] |

| Biocatalytic | Aryl Alcohol Oxidase (AAOx) | RT, Aqueous buffer | Pro: "Green" and highly selective. Con: Substrate scope can be limited by the enzyme.[11] |

Nucleophilic Substitution: Activating the Benzylic C-O Bond

The hydroxyl group of a benzyl alcohol is a poor leaving group. Therefore, nucleophilic substitution at the benzylic carbon requires its activation. Fluorine substitution on the aromatic ring influences the stability of the key benzylic carbocation intermediate. Electron-withdrawing fluorine atoms can destabilize this cation via an inductive effect, potentially slowing SN1-type reactions. However, in para-substituted cases, fluorine can participate in resonance stabilization.

A powerful strategy involves the in situ activation of benzyl alcohols using deoxyfluorinating agents like XtalFluor-E in the presence of a nucleophile. This approach bypasses the need to isolate a more reactive benzylic halide and proceeds under mild conditions, avoiding strong Lewis acids.[12]

Mechanism of SN1/SN2 Substitution at the Benzylic Carbon

The reaction pathway is highly dependent on the substrate, nucleophile, and solvent.

-

SN2 Pathway: A strong nucleophile performs a backside attack on the activated alcohol (e.g., a protonated or derivatized form), leading to inversion of stereochemistry. This pathway is less common for benzylic systems unless the SN1 pathway is suppressed.

-

SN1 Pathway: The activated C-O bond ionizes to form a planar benzylic carbocation. This intermediate is then trapped by the nucleophile from either face, leading to racemization if the starting material is chiral. Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are known to be excellent solvents for promoting SN1 reactivity by stabilizing the carbocationic intermediates through their strong hydrogen-bond donating ability and low nucleophilicity.[12][13][14]

Caption: Competing SN1 and SN2 pathways for nucleophilic substitution.

Detailed Experimental Protocol: Friedel-Crafts Benzylation via In Situ Activation

This protocol describes the reaction of 4-methoxybenzyl alcohol with p-xylene, demonstrating a chemoselective activation of the alcohol.[12]

-

Reagent Preparation: In a vial, combine 4-methoxybenzyl alcohol (50 mg, 0.36 mmol), p-xylene (77 mg, 0.72 mmol), and anhydrous DCM (1.8 mL).

-

Activator Addition: Add XtalFluor-E (98 mg, 0.43 mmol) to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting alcohol is consumed.

-

Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).

-

Workup and Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 5 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to afford the 1,1-diarylmethane product.

C-H Functionalization: A Modern Approach to Benzylic Derivatization

Directly converting a benzylic C-H bond into a C-C or C-heteroatom bond is a highly atom-economical and elegant synthetic strategy. A particularly innovative approach involves a two-step, one-pot sequence: a copper-catalyzed C-H fluorination followed by a nucleophilic substitution of the newly installed fluoride.[15][16] This method leverages the relative inertness of the C-H bond and the unique reactivity of the resulting benzylic fluoride.

The initial C-H fluorination is performed using N-fluorobenzenesulfonimide (NFSI) as the fluorine source. The resulting benzylic fluoride is not isolated but is subjected to substitution by a range of nucleophiles in the same pot. This sequence effectively achieves a net C-H cross-coupling.

Logical Workflow for C-H Fluorination/Functionalization

Caption: Two-step, one-pot sequence for benzylic C-H cross-coupling.[16]

Detailed Experimental Protocol: Copper-Catalyzed C-H Amination Sequence

This protocol outlines the transformation of a benzylic C-H bond into a C-N bond.[16]

-

Fluorination Step: In a glovebox, add Cu(OTf)₂ (5.4 mg, 0.015 mmol) and bathophenanthroline (8.0 mg, 0.024 mmol) to a vial. Add a solution of the benzylic substrate (e.g., diphenylmethane, 0.30 mmol) in fluorobenzene (1.0 mL). Add NFSI (114 mg, 0.36 mmol) and stir the sealed vial at 80 °C for 24 hours.

-

Substitution Step: Cool the reaction to room temperature. Add the desired amine nucleophile (e.g., morpholine, 0.90 mmol) and K₂CO₃ (83 mg, 0.60 mmol). Reseal the vial and stir at 100 °C for 24 hours.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Purification: Concentrate the filtrate and purify the crude product by silica gel chromatography to isolate the aminated product.

Conclusion: A Unified View of Reactivity

The reactivity of fluorinated benzyl alcohols is a rich and nuanced field, governed by the powerful electronic effects of the fluorine atom. By understanding how fluorine modulates pKa, carbocation stability, and susceptibility to oxidation, medicinal chemists can make informed decisions to guide synthetic outcomes. The strategic placement of fluorine can increase the acidity of the hydroxyl proton, influence the regioselectivity of reactions, and block unwanted metabolic pathways, ultimately enhancing the viability of a drug candidate.[1][3][4] The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to harness the unique chemical properties of these versatile building blocks in the pursuit of novel therapeutics.

References

-

Xia, J.-B., Zhu, C., & Chen, C. (2013). Visible Light-Promoted Benzylic C–H Fluorination. Journal of the American Chemical Society, 135(46), 17494-17500. [Link]

-

Cobb, S. L. (2020). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein Journal of Organic Chemistry, 16, 2696-2703. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

-

Pernak, J., & Giszter, T. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules, 29(13), 3045. [Link]

-

Wang, D. (2019). Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. Asian Journal of Organic Chemistry, 8(5), 582-596. [Link]

-

Carbonnelle, A., et al. (2015). In Situ Activation of Benzyl Alcohols with XtalFluor-E. Organic & Biomolecular Chemistry, 13, 2465-2469. [Link]

-

Unknown Author. (n.d.). Fluorine in drug discovery: Role, design and case studies. PULSUS. [Link]

-

Kim, T., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(26), 18837-18841. [Link]

-

Vasilopoulos, A., et al. (2020). Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles. Organic Letters, 22(15), 5746-5748. [Link]

-

Su, C., et al. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. ACS Catalysis, 10(5), 3313-3324. [Link]

-

Bakac, A., & Chen, S. (2018). Dual Catalysis for aerobic oxidation of benzyl alcohols - nitric acid and fluorinated alcohol. ResearchGate. [Link]

-

Lutz, M., et al. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. Chemistry – A European Journal, 21(32), 11456-11466. [Link]

-

Meyer, M. P., & Mohamed, R. K. (2010). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. The Journal of Organic Chemistry, 75(23), 8147-8156. [Link]

-

Carballares, D., et al. (2019). Biocatalytic methods for the oxidation of benzylic alcohols. ResearchGate. [Link]

-

Singh, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 32. [Link]

- Uneyama, K., et al. (2001). Process for the preparation of fluorobenzyl derivatives.

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. PubMed. [Link]

-

Ashenhurst, J. (2023). Swern Oxidation Mechanism. Chemistry Steps. [Link]

-

Lutz, M., et al. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. ResearchGate. [Link]

-

Kim, T., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. ResearchGate. [Link]

-

Su, C., et al. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. ACS Publications. [Link]

-

Ramalingan, C. (2024). (Diethylamino)sulfur trifluoride (DAST)-mediated oxidation of benzylic alcohols and amines to carbonyl compounds. Taylor & Francis Online. [Link]

-

Hossain, S., et al. (2017). Benzyl-alcohol oxidation in oxygen over various catalysts. ResearchGate. [Link]

-

Castilho, R., et al. (2017). Scheme 8.1: Synthesis of a fluorinated monoalkoxy benzyl alcohol... ResearchGate. [Link]

-

Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4373. [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Prakash, G. K. S., et al. (2013). Efficient Nucleophilic Fluoromethylation and Subsequent Transformation of Alkyl and Benzyl Halides Using Fluorobis(phenylsulfonyl)methane. Organic Letters, 15(19), 5044-5047. [Link]

-

Al-Amin, M., et al. (2020). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Frontiers in Chemistry, 8, 226. [Link]

-

Meyer, M. P., & Mohamed, R. K. (2010). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. SciSpace. [Link]

-

Meenarall, B. R., et al. (1992). Oxidation of substituted benzyl alcohols by pyridinium fluorochromate: a kinetic study. The Journal of Organic Chemistry, 57(25), 6948-6952. [Link]

-

Zhu, Y., et al. (2017). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. Turkish Journal of Chemistry, 41, 75-84. [Link]

-

Clayton, J. C., et al. (2026). 16-Step Scalable Chemoenzymatic Synthesis of Tetrodotoxin. Journal of the American Chemical Society. [Link]

-

Zhu, Y., et al. (2017). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous. TÜBİTAK Academic Journals. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 4. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Swern Oxidation - Chemistry Steps [chemistrysteps.com]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 11. researchgate.net [researchgate.net]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Stereochemical outcomes of C–F activation reactions of benzyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Material Safety of Fluorinated Benzyl Alcohols for Advanced Research and Development

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety data to provide a deeper understanding of the "why" behind the safety protocols, grounded in the chemical nature of fluorinated aromatic alcohols.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in safe handling. The difluoro-substituents and the benzyl alcohol moiety govern its reactivity and physical state.

| Identifier | Data | Source |

| Chemical Name | 2,3-Difluoro-4-methylbenzyl alcohol | Apollo Scientific |

| CAS Number | Not explicitly available in search results | N/A |

| Molecular Formula | C₈H₈F₂O | Inferred |

| Molecular Weight | 158.15 g/mol | Inferred |

| Appearance | Solid (assumed based on similar compounds) | N/A |

| Boiling Point | Not available | N/A |

| Melting Point | Not available | N/A |

| Solubility | Expected to be soluble in organic solvents. | N/A |

Hazard Identification and GHS Classification

2,3-Difluoro-4-methylbenzyl alcohol is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are related to its irritant properties.

GHS Pictograms:

Caption: GHS pictogram for irritant substances.

Signal Word: Warning

Hazard Statements (H-Statements):

-

H315: Causes skin irritation. [1] This is a common hazard for many benzyl derivatives. The aromatic ring and the alcohol group can interact with skin lipids and proteins, leading to irritation.

-

H319: Causes serious eye irritation. [1] The eyes are particularly sensitive to this class of chemicals. Direct contact can cause significant discomfort and potential damage.

-

H335: May cause respiratory irritation. [1] If the compound is in a powdered or aerosolized form, inhalation can lead to irritation of the respiratory tract.

Precautionary Statements (P-Statements):

-

P261: Avoid breathing dust/fumes. [1]

-

P264: Wash all exposed external body areas thoroughly after handling. [1]

-

P271: Use only outdoors or in a well-ventilated area. [1]

-

P280: Wear protective gloves, protective clothing, eye protection and face protection. [1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1]

-

P362+P364: Take off contaminated clothing and wash it before reuse. [1]

-

P405: Store locked up. [1]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed. [1]

-

P501: Dispose of contents/container to authorised hazardous or special waste collection point in accordance with any local regulation. [1]

Toxicological Profile and First Aid Measures

The toxicological data for this specific isomer is limited. The primary concerns are its irritant effects on the skin, eyes, and respiratory system.

Routes of Exposure and Symptoms:

-

Inhalation: May cause irritation to the nose, throat, and lungs, leading to coughing and shortness of breath.

-

Skin Contact: Can cause redness, itching, and inflammation.[1]

-

Eye Contact: Causes serious irritation, redness, pain, and watering.[1]

-

Ingestion: May cause irritation of the gastrointestinal tract.

First Aid Protocols:

Caption: First aid measures for exposure to 2,3-Difluoro-4-methylbenzyl alcohol.

Safe Handling and Storage Protocols

A proactive approach to safety is crucial when working with irritant chemicals. The following workflow outlines the key steps for safe handling.

Experimental Workflow for Safe Handling:

Caption: A standard workflow for the safe handling of irritant chemical solids.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[1]

-

Keep locked up and away from incompatible materials such as strong oxidizing agents.[1]

Accidental Release Measures

In the event of a spill, the following steps should be taken:

-

Evacuate: Ensure all non-essential personnel leave the area.

-

Ventilate: Increase ventilation to the area.

-

Personal Protection: Wear appropriate PPE, including a respirator if necessary.

-

Containment and Cleanup:

-

Waste Disposal: Dispose of the waste in accordance with local regulations.

Fire Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2] There are no restrictions on the type of extinguisher that can be used.[1]

-

Specific Hazards: During a fire, irritating and toxic gases may be generated through thermal decomposition or combustion.[3] Containers may burn, though the substance itself is not considered a significant fire risk.[1]

-

Firefighter Protection: Wear a self-contained breathing apparatus and full protective gear.[1][3]

Disposal Considerations

All chemical waste, including unused product and contaminated materials, must be disposed of as hazardous waste.[1] Do not allow the product to enter drains.[2] Consult with your institution's environmental health and safety department for specific disposal guidelines.

References

- 4-Methylbenzyl alcohol - Safety D

- Safety Data Sheet 4-Methylbenzyl alcohol. metasci.

- 2,3-Difluoro-4-methylbenzyl alcohol. (2023-05-26). Apollo Scientific.

- SAFETY D

- SAFETY D

- Safety D

- Safety Data Sheet: 4-Hydroxybenzyl alcohol. Carl ROTH.

- 4-Methylbenzyl alcohol | C8H10O | CID 11505. PubChem - NIH.

- 4-Methylbenzyl alcohol | 589-18-4. ChemicalBook.

- Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.

- US20040063993A1 - Preparation of 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol.

- 4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol. PubChem.

- o-METHYLBENZYL ALCOHOL. Organic Syntheses Procedure.

- 4-Methylbenzyl alcohol 589-18-4 wiki. Guidechem.

- A kind of preparation method of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol.

- CAS 79538-03-7: 4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol. CymitQuimica.

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of Derivatives from 3,5-Difluoro-4-methylbenzyl alcohol

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic manipulation of 3,5-Difluoro-4-methylbenzyl alcohol. This versatile fluorinated building block is of significant interest due to the unique physicochemical properties imparted by the 3,5-difluoro-4-methylphenyl motif, which can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates.[1][2][3] We present a series of detailed, validated protocols for the derivatization of this starting material, focusing on transformations of the benzylic alcohol functional group. The guide emphasizes the causality behind experimental choices, offers practical insights into reaction optimization, and includes methods for purification and characterization.

Introduction: The Strategic Value of Fluorination

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[2][4] The carbon-fluorine bond is exceptionally strong, and the high electronegativity of fluorine can profoundly alter a molecule's electronic properties, pKa, conformation, and metabolic profile.[2] Specifically, the 3,5-difluoro substitution pattern on a benzyl group can block sites of oxidative metabolism and modulate interactions with biological targets. This compound thus serves as a critical starting material for synthesizing a diverse array of intermediates and final compounds for pharmaceutical and agrochemical research.

Core Reactivity Analysis

This compound offers three primary sites for chemical modification: the benzylic alcohol, the aromatic ring, and the methyl group. This guide will focus principally on the versatile chemistry of the benzylic alcohol, which provides the most direct path to a wide range of important derivatives including aldehydes, ethers, esters, and halides.

Sources

Harnessing the 3,5-Difluoro-4-methylbenzyl Scaffold: Advanced Strategies for Grignard-Mediated Carbon-Carbon Bond Formation

An Application Note and Protocol for Researchers

Abstract

The 3,5-difluoro-4-methylbenzyl moiety is a valuable building block in medicinal chemistry and materials science, with the fluorine atoms often conferring desirable properties such as enhanced metabolic stability and altered lipophilicity.[1] The Grignard reaction remains a paramount tool for constructing carbon-carbon bonds.[2] However, a direct Grignard reaction with 3,5-Difluoro-4-methylbenzyl alcohol is fundamentally unfeasible due to the acidic nature of the benzylic proton. This document provides a comprehensive guide for researchers, elucidating the underlying chemical principles and presenting robust protocols for successfully employing this substrate in Grignard-mediated transformations through strategic modifications. We will explore the conversion of the alcohol to a suitable electrophile and discuss modern transition-metal-catalyzed alternatives for direct coupling.

The Core Scientific Challenge: Grignard Reagent Incompatibility

Grignard reagents (R-MgX) are potent nucleophiles but are also exceptionally strong bases.[3][4] Alcohols, including this compound, possess an acidic hydroxyl proton. When a Grignard reagent is introduced to an alcohol, a rapid acid-base reaction occurs, which is significantly faster than any nucleophilic attack. The Grignard reagent deprotonates the alcohol to form a magnesium alkoxide and a non-nucleophilic alkane, effectively quenching the reagent.[5]

This initial, non-productive acid-base reaction prevents the desired carbon-carbon bond formation. Therefore, direct addition of a Grignard reagent to this compound will not yield a coupled product.

Primary Synthetic Strategy: Conversion to a Benzylic Halide

The most reliable and widely practiced approach is to first convert the unreactive benzyl alcohol into a potent electrophile, such as a benzyl halide. Benzyl bromides are ideal substrates for subsequent Grignard reactions. This two-step sequence allows for clean and efficient carbon-carbon bond formation.

Workflow Overview

The process involves two distinct experimental stages:

-

Bromination: Conversion of the benzyl alcohol to 3,5-Difluoro-4-methylbenzyl bromide.

-

Grignard Coupling: Reaction of the resulting benzyl bromide with a selected Grignard reagent (e.g., Phenylmagnesium bromide) to form the desired diarylmethane derivative.

Detailed Experimental Protocol

This protocol details the synthesis of 1-(3,5-Difluoro-4-methylbenzyl)benzene as a representative example.

Safety First: All operations must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and appropriate gloves, is mandatory.[6] Grignard reactions are highly exothermic and sensitive to air and moisture; strict anhydrous and inert atmosphere techniques are required.[5][7][8]

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Supplier/Grade |

| This compound | C₈H₈F₂O | 158.15 | 5.0 g | ≥98% |

| Phosphorus tribromide | PBr₃ | 270.69 | 1.1 eq | ≥99% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | Anhydrous |

| Magnesium turnings | Mg | 24.31 | 1.5 eq | Grignard Grade |

| Bromobenzene | C₆H₅Br | 157.01 | 1.2 eq | ≥99%, Anhydrous |

| Diethyl ether (Et₂O) or THF | C₄H₁₀O / C₄H₈O | 74.12 / 72.11 | 100 mL | Anhydrous |

| Iodine (I₂) | I₂ | 253.81 | 1-2 crystals | Catalyst |

| Saturated NH₄Cl solution | NH₄Cl(aq) | - | 50 mL | Reagent Grade |

| 1 M HCl solution | HCl(aq) | - | As needed | Reagent Grade |

Step 1: Synthesis of 3,5-Difluoro-4-methylbenzyl Bromide

-

Preparation: Assemble a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere.

-

Dissolution: Dissolve this compound (5.0 g, 31.6 mmol) in 50 mL of anhydrous dichloromethane (DCM) in the flask.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add phosphorus tribromide (3.2 mL, 34.8 mmol, 1.1 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, carefully pour the reaction mixture over 100 g of crushed ice. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with cold water (2 x 50 mL) and saturated sodium bicarbonate solution (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude benzyl bromide, which can often be used in the next step without further purification.

Step 2: Grignard Coupling with Phenylmagnesium Bromide

-

Grignard Reagent Preparation:

-

Place magnesium turnings (1.3 g, 53.7 mmol, 1.5 eq relative to benzyl bromide) and a small crystal of iodine in a flame-dried 250 mL three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.[9]

-

Add 20 mL of anhydrous diethyl ether.

-

In the dropping funnel, dissolve bromobenzene (4.5 mL, 42.9 mmol, 1.2 eq) in 30 mL of anhydrous diethyl ether.

-

Add a small portion (~5 mL) of the bromobenzene solution to the magnesium. The reaction should initiate, evidenced by bubbling and the disappearance of the iodine color. If it doesn't start, gentle warming may be required.

-

Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After addition, stir the grey/black solution for an additional 30 minutes to ensure complete formation of Phenylmagnesium bromide.

-

-

Coupling Reaction:

-

Dissolve the crude 3,5-Difluoro-4-methylbenzyl bromide (~31.6 mmol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Cool the freshly prepared Grignard reagent to 0 °C.

-

Add the benzyl bromide solution dropwise to the Grignard reagent over 30 minutes.

-

After addition, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor by TLC.

-

-

Quenching and Work-up:

-

Cool the reaction mixture back to 0 °C.

-

Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (50 mL).[10]

-

If solids persist, add 1 M HCl dropwise until a clear two-phase system is obtained.

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether (2 x 50 mL).

-

-

Purification:

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(3,5-Difluoro-4-methylbenzyl)benzene.

-

Advanced Strategy: Direct Ni-Catalyzed Cross-Coupling

For research groups equipped for transition-metal catalysis, modern methods allow for the direct coupling of benzyl alcohols with Grignard reagents, avoiding the intermediate halogenation step. These reactions typically employ a nickel catalyst that activates the C-O bond of the alcohol for cross-coupling.[11]

A Ni-complex can facilitate the direct cross-coupling of benzyl alcohols with aryl or alkyl Grignard reagents.[11] This method offers a more atom-economical pathway but requires careful optimization of the catalyst, ligand, and reaction conditions. It represents a cutting-edge alternative to the classical two-step approach.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Grignard reaction fails to initiate | Wet glassware or solvent; inactive magnesium surface. | Flame-dry all glassware immediately before use. Use freshly opened anhydrous solvent.[7] Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the Mg. |

| Low yield of final product | Incomplete Grignard formation; premature quenching of the reagent; formation of biphenyl side-product from the Grignard reagent. | Ensure complete consumption of Mg during Grignard formation. Maintain strict anhydrous conditions. Add the benzyl bromide slowly at a low temperature to minimize side reactions. |

| Formation of Wurtz coupling product (Ar-CH₂-CH₂-Ar) | Reaction temperature is too high during the coupling step. | Maintain a low temperature (0 °C) during the addition of the benzyl bromide to the Grignard reagent. |

References

-

Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism. YouTube. [Link]

-

Chemistry LibreTexts. (2023, January 22). Grignard Reagents. [Link]

-

Hatakeyama, T., et al. (2010). Direct Arylation/Alkylation/Magnesiation of Benzyl Alcohols in the Presence of Grignard Reagents via Ni-, Fe-, or Co-Catalyzed sp3 C–O Bond Activation. Journal of the American Chemical Society. [Link]

-

American Chemical Society. Grignard Reaction. ACS Publications. [Link]

-

University of California, Irvine. Chapter 17 Allylic and Benzylic Reactivity. [Link]

-

Knochel, P., et al. (2006). Preparation of fluorinated arenes using the turbo‐Grignard reagent. Angewandte Chemie International Edition. [Link]

-

Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]

-

Pete Njagi. (2014, March 2). Using the Grignard Reaction to Make Alcohols. YouTube. [Link]

-

Schareina, T. (2021). Synthesis of Organofluorine Compounds and Allenylboronic Acids - Applications Including Fluorine-18 Labelling. Diva-Portal.org. [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

-

Han, Y., & Main, A. D. (2021). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. PMC. [Link]

-

Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?. [Link]

-

ACS Publications. (2009, June 25). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. [Link]

-

Laboratory Safety Standard Operating Procedure (SOP). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS). [Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. youtube.com [youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quora.com [quora.com]

- 6. acs.org [acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. artscimedia.case.edu [artscimedia.case.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

Introduction: The Significance of Fluorinated Benzyl Esters

An Application Guide to the Esterification of 3,5-Difluoro-4-methylbenzyl alcohol

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The 3,5-difluorobenzyl moiety is a key structural motif found in a variety of biologically active compounds.[1][2] Consequently, the synthesis of esters from this compound is a critical transformation, providing access to a diverse range of intermediates and final products.

This application note serves as a comprehensive technical guide for researchers, scientists, and process chemists. It moves beyond simple procedural lists to provide a deep dive into the causality behind experimental choices, offering a selection of robust and validated protocols for the esterification of this compound. We will explore four distinct and widely applicable methodologies, each with its own advantages, challenges, and optimal use cases.

Strategic Considerations for Esterifying Benzyl Alcohols

While esterification is a cornerstone of organic synthesis, benzylic alcohols present unique challenges. Unlike simple aliphatic alcohols, benzyl alcohols are susceptible to side reactions under strongly acidic conditions, such as polymerization or sulfonation.[3] The presence of electron-withdrawing fluorine atoms on the aromatic ring of this compound can influence the nucleophilicity of the hydroxyl group and the stability of potential carbocationic intermediates, necessitating careful selection of reaction conditions. This guide provides methods that range from classical acid catalysis to milder, modern coupling techniques to address these challenges.

Method 1: Fischer-Speier Esterification

Principle and Rationale

The Fischer-Speier esterification is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4][5][6] To drive the reaction toward the ester product, it is essential to either use a large excess of one reactant (typically the alcohol) or actively remove the water byproduct, often through azeotropic distillation with a Dean-Stark apparatus.[6][7][8] For a sensitive substrate like a benzyl alcohol, a solid acid catalyst or a carefully controlled amount of a strong protic acid like p-toluenesulfonic acid (pTSA) is preferable to concentrated sulfuric acid to minimize degradation.[3]

Experimental Protocol: Synthesis of 3,5-Difluoro-4-methylbenzyl acetate

| Parameter | Value |

| Reactant 1 | This compound (1.0 eq) |

| Reactant 2 | Glacial Acetic Acid (3.0 eq) |

| Catalyst | p-Toluenesulfonic acid monohydrate (0.05 eq) |

| Solvent | Toluene |

| Temperature | Reflux (~110-120 °C) |

| Reaction Time | 4-12 hours (monitor by TLC/GC-MS) |

| Workup | Aqueous sodium bicarbonate wash |

| Purification | Column Chromatography |

| Typical Yield | 75-90% |

Step-by-Step Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, add this compound (e.g., 1.58 g, 10 mmol).

-

Add toluene (40 mL) followed by glacial acetic acid (1.72 mL, 30 mmol).

-

Add p-toluenesulfonic acid monohydrate (0.095 g, 0.5 mmol).

-

Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

-

Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete when no more water is collected.

-

Once complete, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate (50 mL).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 30 mL), water (1 x 30 mL), and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.

Method 2: Steglich Esterification

Principle and Rationale

The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[9][10] This method is ideal for acid-sensitive substrates as it proceeds under neutral conditions at ambient temperature.[9] The reaction involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate, which is then intercepted by the alcohol. DMAP accelerates the reaction by forming an even more reactive acylpyridinium species.[9]

Experimental Protocol: Synthesis of 3,5-Difluoro-4-methylbenzyl benzoate

| Parameter | Value |

| Reactant 1 | This compound (1.0 eq) |

| Reactant 2 | Benzoic Acid (1.1 eq) |

| Coupling Agent | EDC (1.2 eq) |

| Catalyst | DMAP (0.1 eq) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-6 hours |

| Workup | Aqueous HCl and NaHCO₃ washes |

| Purification | Column Chromatography |

| Typical Yield | 85-98% |

Step-by-Step Procedure:

-

Dissolve this compound (1.58 g, 10 mmol), benzoic acid (1.34 g, 11 mmol), and DMAP (0.122 g, 1 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC (2.30 g, 12 mmol) portion-wise over 5 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM (50 mL).

-

Transfer to a separatory funnel and wash with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The byproduct, ethyl-dimethylaminopropyl urea, is water-soluble and largely removed during the workup.

-

Purify the residue by flash column chromatography (hexane/ethyl acetate) to obtain the desired ester.

Method 3: Mitsunobu Reaction

Principle and Rationale

The Mitsunobu reaction is a versatile and exceptionally mild method for converting a primary or secondary alcohol into a variety of functional groups, including esters.[11][12] The reaction proceeds via a dehydrative redox process involving triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11] The alcohol is activated by PPh₃ and DEAD to form a good leaving group (an oxyphosphonium salt), which is then displaced by the carboxylate nucleophile in an SN2 fashion.[11] This method is renowned for its mild conditions and compatibility with a vast range of functional groups. For sterically hindered alcohols, using carboxylic acids with lower pKa values (e.g., 4-nitrobenzoic acid) can improve yields.[13][14]

Experimental Protocol: Synthesis of 3,5-Difluoro-4-methylbenzyl 4-nitrobenzoate

| Parameter | Value |

| Reactant 1 | This compound (1.0 eq) |

| Reactant 2 | 4-Nitrobenzoic acid (1.2 eq) |

| Reagent 1 | Triphenylphosphine (PPh₃) (1.5 eq) |

| Reagent 2 | DIAD or DEAD (1.5 eq) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-4 hours |

| Workup | Concentration and direct purification |

| Purification | Column Chromatography |

| Typical Yield | 80-95% |

Step-by-Step Procedure:

-

In an oven-dried, nitrogen-flushed flask, dissolve this compound (1.58 g, 10 mmol), 4-nitrobenzoic acid (2.01 g, 12 mmol), and PPh₃ (3.93 g, 15 mmol) in anhydrous THF (60 mL).

-

Cool the resulting solution to 0 °C using an ice bath.

-

Slowly add DIAD (2.95 mL, 15 mmol) dropwise via syringe over 10-15 minutes. A color change and/or formation of a precipitate is often observed.

-

Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC.

-

Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.

-

The crude residue contains the product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

-

Purify the residue directly by flash column chromatography (hexane/ethyl acetate gradient) to isolate the pure ester product.

Method 4: Yamaguchi Esterification

Principle and Rationale

The Yamaguchi esterification is a highly effective method, particularly for the synthesis of sterically hindered esters and macrolactones.[15][16] The reaction proceeds in two stages: first, the carboxylic acid reacts with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) in the presence of a tertiary amine (like triethylamine) to form a highly reactive mixed anhydride.[17][18] In the second stage, the alcohol is added along with a stoichiometric amount of DMAP.[17] The steric hindrance of the trichlorobenzoyl group directs the nucleophilic attack of DMAP to the less hindered carbonyl of the original carboxylic acid, generating the highly reactive acylpyridinium intermediate, which is then readily acylated by the alcohol.[15]

Experimental Protocol: Esterification with a Hindered Carboxylic Acid

| Parameter | Value |

| Reactant 1 | This compound (1.0 eq) |

| Reactant 2 | Pivalic Acid (1.1 eq) |

| Activating Agent | 2,4,6-Trichlorobenzoyl chloride (1.1 eq) |

| Base | Triethylamine (TEA) (1.2 eq) |

| Catalyst | DMAP (1.2 eq) |

| Solvent | Anhydrous Toluene |

| Temperature | Room Temperature to 80 °C |

| Reaction Time | 6-18 hours |

| Workup | Aqueous washes |

| Purification | Column Chromatography |

| Typical Yield | 70-90% |

Step-by-Step Procedure:

-

Mixed Anhydride Formation: In a dry, nitrogen-flushed flask, dissolve pivalic acid (1.12 g, 11 mmol) in anhydrous toluene (30 mL). Add triethylamine (1.67 mL, 12 mmol) and stir for 10 minutes. Add 2,4,6-trichlorobenzoyl chloride (1.70 mL, 11 mmol) and stir the mixture at room temperature for 2 hours.

-

Esterification: In a separate flask, dissolve this compound (1.58 g, 10 mmol) and DMAP (1.47 g, 12 mmol) in anhydrous toluene (20 mL).

-

Add the solution from step 2 to the mixed anhydride solution from step 1 via cannula or dropping funnel.

-

Stir the reaction at room temperature or heat to 80 °C, monitoring by TLC until the alcohol is consumed.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic phase with saturated aqueous NaHCO₃, 1 M HCl, and brine.

-

Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the sterically hindered ester.

Comparative Summary of Methods

| Feature | Fischer-Speier | Steglich | Mitsunobu | Yamaguchi |

| Conditions | Harsh (Acidic, Heat) | Mild (Neutral, RT) | Mild (Neutral, 0°C to RT) | Mild to Moderate (Neutral, RT to Heat) |

| Key Reagents | Strong Acid (pTSA) | Carbodiimide (EDC/DCC), DMAP | Phosphine (PPh₃), Azodicarboxylate (DIAD) | Trichlorobenzoyl chloride, DMAP |

| Primary Byproducts | Water | Urea derivative | Phosphine oxide, Hydrazide | 2,4,6-Trichlorobenzoic acid |

| Best For | Simple, robust substrates; large scale. | Acid/base sensitive substrates. | Complex, multi-functional substrates. | Sterically hindered substrates. |

| Key Limitation | Not suitable for acid-labile molecules. | Stoichiometric byproducts can complicate purification. | High cost of reagents; atom-inefficient. | Requires stoichiometric activating agents. |

Conclusion

The successful esterification of this compound is achievable through several distinct synthetic strategies. The choice of method is dictated by the specific attributes of the carboxylic acid partner, the presence of other functional groups in the molecule, and considerations of scale, cost, and atom economy. For simple and robust acids, the Fischer-Speier method offers a cost-effective solution. For sensitive or complex substrates where mild conditions are paramount, the Steglich and Mitsunobu reactions provide excellent yields and broad functional group tolerance. When faced with sterically demanding carboxylic acids, the Yamaguchi esterification proves to be a uniquely powerful and reliable tool. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and execute the optimal protocol for their synthetic objectives.

References

-

Sciencemadness Discussion Board. (2020). (Lab report) Making benzyl acetate by fischer esterification. [Online] Available at: [Link]

-

ResearchGate. (n.d.). Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed... [Online] Available at: [Link]

-

Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. [Online] Available at: [Link]

-

PubMed. (2025). Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst. [Online] Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Online] Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Esters. [Online] Available at: [Link]

-

Malaysian Journal of Analytical Sciences. (n.d.). ESTERIFICATION OF ACETIC ACID AND BENZYL ALCOHOL OVER ZEOLITE HX PRODUCED FROM BANGKA BELITUNG KAOLIN. [Online] Available at: [Link]

-

RSC Publishing. (n.d.). Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp3)–H bond functionalization. [Online] Available at: [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Online] Available at: [Link]

-

Chem-Station. (2009). 山口マクロラクトン化 Yamaguchi Macrolactonization. [Online] Available at: [Link]

-

Green Chemistry (RSC Publishing). (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Online] Available at: [Link]

- Google Patents. (n.d.). US20030233008A1 - Process for the preparation of carboxylic benzyl esters.

-

Wikipedia. (n.d.). 山口ラクトン化反応. [Online] Available at: [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. [Online] Available at: [Link]

-

Wikipedia. (n.d.). Mitsunobu reaction. [Online] Available at: [Link]

-

とらおの有機化学. (2018). Yamaguchiマクロラクトン化はラクトン合成の名盤反応. [Online] Available at: [Link]

-

Organic Synthesis. (n.d.). Mitsunobu reaction. [Online] Available at: [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. [Online] Available at: [Link]

-

Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Online] Available at: [Link]

-

Organic Syntheses. (n.d.). A general procedure for Mitsunobu inversion of sterically hindered alcohols. [Online] Available at: [Link]

-

カズ塾. (2022). 山口ラクトン化反応【Yamaguchi Esterification】. [Online] Available at: [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Online] Available at: [Link]

-

YouTube. (2016). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. [Online] Available at: [Link]

-

Reddit. (2024). Steglich Esterification with EDC. [Online] Available at: [Link]

-

University of the Fraser Valley. (n.d.). Experiment 10: Fischer Esterification. [Online] Available at: [Link]

-

ChemAPIs. (n.d.). 3,5-Difluorobenzyl Bromide: Properties, Synthesis, and Applications. [Online] Available at: [Link]

-

National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Online] Available at: [Link]

-

ACS Publications. (n.d.). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. [Online] Available at: [Link]

- Google Patents. (n.d.). Process for the preparation of carboxylic acid benzyl esters.

-

ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them... [Online] Available at: [Link]

Sources

- 1. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]

- 2. nbinno.com [nbinno.com]

- 3. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. athabascau.ca [athabascau.ca]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 10. reddit.com [reddit.com]

- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 山口マクロラクトン化 Yamaguchi Macrolactonizaion | Chem-Station (ケムステ) [chem-station.com]

- 16. Yamaguchiマクロラクトン化はラクトン合成の名盤反応 - とらおの有機化学 [tora-organic.com]

- 17. 山口ラクトン化反応 - Wikipedia [ja.wikipedia.org]

- 18. kazujuku.com [kazujuku.com]

Application Note: Strategic Derivatization of 3,5-Difluoro-4-methylbenzyl Alcohol for Bioactivity Screening

Introduction: The Strategic Role of Fluorination in Drug Discovery

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, fluorinated compounds are prevalent in a wide array of pharmaceuticals. Benzyl alcohols and their derivatives are versatile scaffolds in drug discovery, exhibiting a range of biological activities, including antimicrobial properties.[2][3] The specific compound, 3,5-Difluoro-4-methylbenzyl alcohol, presents a promising starting point for the generation of a focused library of derivatives for bioactivity screening. The strategic placement of the fluorine atoms can enhance interactions with target proteins, while the methyl group provides a point for further structural modification.

This application note provides a detailed guide for the derivatization of this compound through two robust and widely applicable synthetic methodologies: Williamson ether synthesis and Fischer esterification. Furthermore, we outline a comprehensive protocol for the subsequent bioactivity screening of the synthesized derivatives, encompassing antimicrobial, cytotoxicity, enzyme inhibition, and receptor binding assays.

Rationale for Derivatization

The primary objective of derivatizing this compound is to explore the structure-activity relationship (SAR) of this particular chemical scaffold. By systematically modifying the hydroxyl group to form ethers and esters with varying chain lengths, steric bulk, and electronic properties, we can probe the chemical space around the core molecule. This approach allows researchers to identify key structural features that may enhance or diminish biological activity, providing valuable insights for the development of novel therapeutic agents.

Synthetic Protocols for Derivatization

The following protocols are designed to be robust and adaptable for the synthesis of a diverse library of this compound derivatives.

Protocol 1: Williamson Ether Synthesis of 3,5-Difluoro-4-methylbenzyl Ethers

The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alcohol and an alkyl halide.[4][5] The reaction proceeds via an SN2 mechanism, where the alkoxide, generated by deprotonation of the alcohol, acts as a nucleophile.[4][6]

Caption: Workflow for Williamson Ether Synthesis.

-

Alkoxide Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) portion-wise.

-

Expert Insight: The use of a strong base like NaH ensures complete deprotonation of the alcohol to form the more nucleophilic alkoxide.[5] Anhydrous conditions are crucial to prevent quenching of the base and the alkoxide.

-

-

Nucleophilic Substitution: To the stirred suspension at 0 °C, add the desired alkyl halide (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Trustworthiness: The reaction progress should be monitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.

-

-

Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Sample Amount (for 1g alcohol) |

| This compound | 1.0 | 158.15 | 1.0 g |

| Sodium Hydride (60% dispersion) | 1.2 | 24.00 | 0.30 g |

| Alkyl Halide (e.g., Iodomethane) | 1.1 | 141.94 | 0.99 g |

| Anhydrous THF | - | - | 20 mL |

Protocol 2: Fischer Esterification of 3,5-Difluoro-4-methylbenzyl Esters

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[7] The reaction is an equilibrium process, and to drive it towards the product, either the alcohol or the carboxylic acid is used in excess, or water is removed as it is formed.[7]

Caption: Workflow for Fischer Esterification.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq.), the desired carboxylic acid (3.0 eq.), and a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

-

Esterification: Heat the reaction mixture to reflux and maintain for 4-8 hours.

-

Trustworthiness: Monitor the reaction progress by TLC. The formation of the ester can be visualized, and the disappearance of the starting alcohol can be tracked.

-

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate. Transfer to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases. This step neutralizes the excess carboxylic acid and the sulfuric acid catalyst. Wash the organic layer with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude ester by flash column chromatography on silica gel.

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Sample Amount (for 1g alcohol) |

| This compound | 1.0 | 158.15 | 1.0 g |

| Carboxylic Acid (e.g., Acetic Acid) | 3.0 | 60.05 | 1.14 g |

| Concentrated Sulfuric Acid | 0.05 | 98.08 | ~0.03 g (1-2 drops) |

Bioactivity Screening Protocols

Once a library of derivatives has been synthesized and characterized, a tiered screening approach is recommended to efficiently identify compounds with promising biological activity.

Tier 1: Primary Screening

The initial screen should be broad to cast a wide net for potential activities.

Given the known antimicrobial properties of benzyl alcohol derivatives, this is a logical starting point.[2][3]

-

Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria should be used.

-

Assay Method: A broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is recommended.

-

Procedure: a. Prepare a stock solution of each derivative in dimethyl sulfoxide (DMSO). b. Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing appropriate growth medium. c. Inoculate each well with a standardized bacterial suspension. d. Incubate the plates at 37 °C for 18-24 hours. e. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

It is crucial to assess the general toxicity of the compounds to mammalian cells to identify non-specific cytotoxic agents early in the screening process.[9][10][11]

-

Cell Line: A readily available and well-characterized cell line such as HEK293 (human embryonic kidney cells) or NIH3T3 (mouse embryonic fibroblasts) can be used.[9]

-

Assay Method: A colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, is a standard and reliable method.

-

Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the synthesized derivatives for 24-48 hours. c. Add MTT reagent to each well and incubate for 2-4 hours. d. Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength. e. Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Tier 2: Secondary and Mechanistic Assays

Compounds that show promising activity and low cytotoxicity in the primary screens should be advanced to more specific assays to elucidate their mechanism of action.

Many drugs exert their effects by inhibiting specific enzymes.[12][13]

-

Target Selection: Based on the structure of the derivatives or any hits from phenotypic screens, a panel of relevant enzymes can be selected (e.g., kinases, proteases, etc.).

-

Assay Format: The choice of assay format (e.g., fluorescence-based, luminescence-based, or colorimetric) will depend on the specific enzyme and available substrates.[14]

-